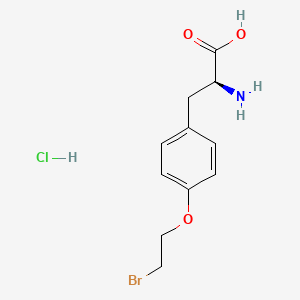

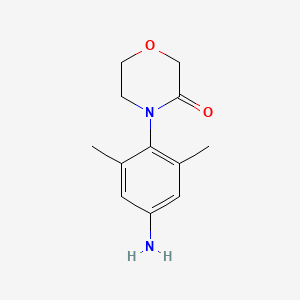

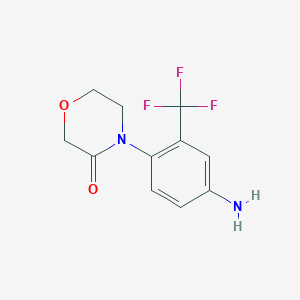

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one

説明

“4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one” is a chemical compound with the empirical formula C11H11F3N2O3 . It is related to the compound “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” which has a molecular weight of 276.21 .

Synthesis Analysis

The synthesis of this compound involves the use of nitro aniline, a readily available and inexpensive starting material . The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with various commercial aromatic dianhydrides .Molecular Structure Analysis

The molecular structure of “this compound” includes four rigid benzene rings and three flexible ether linkages . The molecular formula is C10H12N2O2 and the molecular weight is 192.21 .Chemical Reactions Analysis

The compound is used in the synthesis of a series of fluorinated polyimides, which are synthesized through traditionally thermally polycondensation . These polyimides exhibit high organo-solubility in common organic solvents .Physical and Chemical Properties Analysis

The compound exhibits high organo-solubility in common organic solvents . It also has inherent viscosity ranging from 0.88 to 1.24 dL/g . The compound exhibits glass transition temperatures (Tgs) of 215–265°C, and 10 wt % weight-loss temperatures of 525–597°C in N2 .科学的研究の応用

Antitumor Activity

Compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar compound, has shown significant antitumor activity. It inhibits the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018). Similarly, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibits effective inhibition against cancer cell lines (Lu et al., 2017).

Synthesis of Aprepitant Intermediate

The synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a key intermediate of aprepitant, is achieved using a related compound. This process involves several steps including reductive amination, annulation, and crystallization (Zhang Fuli, 2012).

Antibacterial and Antioxidant Activities

A synthesized derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies. It shows remarkable anti-TB activity and superior anti-microbial activity (S.V et al., 2019).

Synthesis of Coumarin Derivatives

4-(4-((3-Nitro-2-oxo-2H-chromene-4yl)amino)phenyl)morpholine-3-one substituted coumarin derivatives have been synthesized for their antimicrobial properties. Some of these derivatives have shown potential as DNA Gyrase inhibitors (Sanghani et al., 2019).

Microwave-Assisted Synthesis

An efficient microwave-assisted synthetic route toward Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine, has been developed. This method offers a novel alternative for the synthesis of Mannich bases (Aljohani et al., 2019).

Analysis of Photophysical Properties

The electronic absorption spectra of Morpholine Green and its derivatives, including those with trifluoromethyl groups, have been studied. This research provides insights into the electronic structures and photophysical properties of these compounds (Hepworth et al., 1993).

作用機序

While the specific mechanism of action for “4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one” is not clear, related compounds have been shown to have effects on RNA behavioral regulation . For example, DEAD-box RNA helicase DDX23 was found to be abnormally ablated in myelodysplastic syndrome (MDS) patients and could be restored after treatment with a related compound .

将来の方向性

The compound and its related compounds have potential applications in the microelectronics industry due to their high thermal stability, processibility, and optical transparency . They are also potential candidates for application in optic- and electric-fields, including printed circuit board, folding and flexible displays, ultra-thin solar cells, and 5G communication devices .

特性

IUPAC Name |

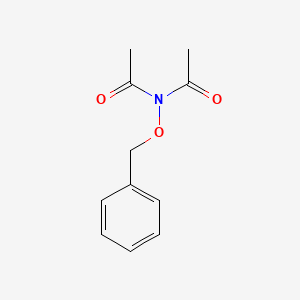

4-[4-amino-2-(trifluoromethyl)phenyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-5-7(15)1-2-9(8)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLPKFRZOWFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。